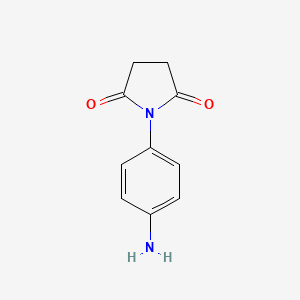

1-(4-Aminophenyl)pyrrolidine-2,5-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-Aminophenyl)pyrrolidine-2,5-dione is a pyrrolidine derivative . It has been found to have potential inhibitory effects on aromatase .

Synthesis Analysis

The synthesis of 1-(4-Aminophenyl)pyrrolidine-2,5-dione and its derivatives has been reported in several studies . The protocols used for synthesis do not require special conditions . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

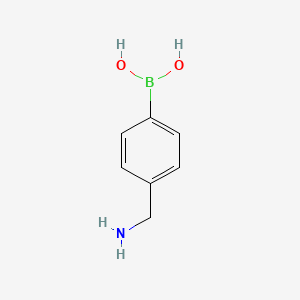

The molecular structure of 1-(4-Aminophenyl)pyrrolidine-2,5-dione is characterized by a pyrrolidine ring attached to an aminophenyl group . The InChI code for this compound is 1S/C10H10N2O2/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(12)14/h1-4H,5-6,11H2 .Physical And Chemical Properties Analysis

1-(4-Aminophenyl)pyrrolidine-2,5-dione is a powder with a melting point of 239-240°C . Its molecular weight is 190.2 .Wissenschaftliche Forschungsanwendungen

Drug Discovery and Development

The pyrrolidine ring, a core structure in 1-(4-Aminophenyl)pyrrolidine-2,5-dione , is widely utilized in medicinal chemistry due to its versatility and the ability to enhance the pharmacokinetic properties of pharmaceuticals . This compound can serve as a scaffold for developing novel biologically active compounds, particularly due to its stereochemistry and the presence of the aminophenyl group, which can interact with various biological targets.

Enzyme Inhibition Studies

1-(4-Aminophenyl)pyrrolidine-2,5-dione: has been evaluated for its inhibitory activity on human carbonic anhydrase isoenzymes, which are crucial for maintaining pH balance in tissues and are therapeutic targets for conditions like glaucoma and epilepsy . Its structure allows for the exploration of enzyme-substrate interactions and the development of selective inhibitors.

Material Science

In material science, this compound’s structural rigidity and thermal stability make it a candidate for creating novel polymers or enhancing existing materials. Its high melting point (239-240°C) suggests potential applications in high-performance materials that require stability at elevated temperatures .

Chemical Synthesis

As a building block in organic synthesis, 1-(4-Aminophenyl)pyrrolidine-2,5-dione can be used to synthesize a wide range of derivatives. Its reactive sites allow for various chemical modifications, making it a valuable precursor in the synthesis of complex molecules .

Pharmacophore Modeling

The aminophenyl group attached to the pyrrolidine-2,5-dione ring system can act as a pharmacophore, aiding in the design of new drugs with improved efficacy and selectivity. It can be used to model interactions with biological targets and optimize drug candidates .

Biological Studies

The presence of both amine and dione functionalities allows 1-(4-Aminophenyl)pyrrolidine-2,5-dione to participate in biological assays, potentially serving as a probe for studying cellular processes or as a ligand in receptor-binding studies .

Safety and Toxicology

Given its chemical properties, this compound can be used in toxicological studies to understand the safety profile of related chemical entities. Its hazard statements and precautionary measures provide a basis for evaluating its handling and potential risks in a laboratory setting .

Safety And Hazards

Zukünftige Richtungen

The future directions for the study of 1-(4-Aminophenyl)pyrrolidine-2,5-dione and its derivatives could involve further exploration of their biological activities and potential therapeutic applications . More research is needed to fully understand their mechanisms of action and to optimize their synthesis .

Eigenschaften

IUPAC Name |

1-(4-aminophenyl)pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(12)14/h1-4H,5-6,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEPJTGNICKTBTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373411 |

Source

|

| Record name | 1-(4-aminophenyl)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Aminophenyl)pyrrolidine-2,5-dione | |

CAS RN |

34373-09-6 |

Source

|

| Record name | 1-(4-aminophenyl)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.